molecular formula C20H17N3O4 B2560044 1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941904-65-0

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2560044
CAS No.: 941904-65-0
M. Wt: 363.373
InChI Key: YPLSQQCSATYKPC-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 941904-65-0) is a dihydropyridine derivative with a benzyl group at position 1 and a 2-methyl-5-nitrophenylamide substituent at position 2. Its molecular formula is C20H17N3O4 (MW: 363.37 g/mol), and it is commercially available in 90% purity for research purposes . The compound’s structure features a nitro group at the para position of the phenyl ring, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-7-9-17(23(26)27)11-18(14)21-20(25)16-8-10-19(24)22(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLSQQCSATYKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a nitro-substituted aromatic aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising antimicrobial efficacy:

CompoundMIC (μg/mL)
Compound A15.0
Compound B20.0
Compound C25.0

These results indicate that structural modifications can enhance antimicrobial activity, making this compound a candidate for further development as an antimicrobial agent.

Antitumor Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its potential antitumor properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A notable study evaluated the antitumor activity against several human tumor cell lines, yielding the following IC50 values:

Cell LineIC50 (μM)
HepG212.5
MCF715.0
A54910.0

These findings suggest that modifications to the compound's structure can lead to varying degrees of cytotoxicity, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number R1 (Benzyl Substituent) R2 (Arylamide Substituent) Molecular Formula Molecular Weight Notable Features
Target Compound 941904-65-0 Benzyl 2-Methyl-5-nitrophenyl C20H17N3O4 363.37 Nitro group at position 5; methyl at position 2
Compound 8 Benzyl 3-(Cyclopropylcarbamoyl)phenyl C23H23N3O3 389.45 Synthesized at 0°C (23% yield); cyclopropylcarbamoyl group enhances steric bulk
942008-97-1 942008-97-1 Benzyl 2-Methyl-4-nitrophenyl C20H17N3O4 363.37 Nitro group at position 4 (positional isomer of target)
338782-67-5 338782-67-5 3-(Trifluoromethyl)benzyl Phenyl C20H14ClF3N2O2 408.79 Chlorine and trifluoromethyl groups; electron-withdrawing effects
338977-35-8 338977-35-8 3-Chlorobenzyl 4-Methoxyphenyl C20H16Cl2N2O3 403.26 Dichloro substitution; methoxy group improves solubility

Physicochemical Properties

  • Solubility : The methoxy group in 338977-35-8 improves solubility compared to nitro-substituted analogs .
  • Stability : Nitro and trifluoromethyl groups (e.g., 338782-67-5) enhance stability under acidic conditions but may increase metabolic susceptibility .

Biological Activity

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For instance, it has shown effectiveness against ovarian cancer xenografts, achieving a tumor growth suppression rate of 100% in animal models .
  • Antimicrobial Activity : The compound has been tested against several bacterial strains, demonstrating significant activity. It showed potent effects against Pseudomonas aeruginosa and Staphylococcus aureus, comparable to standard antibiotics like cefotaxime .
  • Neuroprotective Effects : Some derivatives of this compound have been linked to neuroprotection in cellular models of neurodegeneration. These findings suggest that it may exert protective effects by modulating oxidative stress pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to arrest cells in mitosis, leading to cell death through the induction of monopolar spindle formation .
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis, potentially influencing pathways such as the PI3K/Akt and MAPK pathways .
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the efficacy and potential applications of this compound.

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of related compounds in vivo. The results indicated significant tumor reduction in treated groups compared to controls, suggesting that similar structures could be effective in cancer therapy .

Study 2: Antimicrobial Screening

In a comparative antimicrobial study, derivatives were tested against various pathogens. The findings revealed that certain modifications led to enhanced antimicrobial potency, highlighting the importance of structural variations in biological activity .

Data Table: Biological Activities Overview

Activity TypeEffectivenessReference
Antitumor100% tumor suppression
AntimicrobialEffective against P. aeruginosa, S. aureus
NeuroprotectiveModulates oxidative stress

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